molecular formula C23H22N4O5S B4121308 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide

Cat. No.: B4121308
M. Wt: 466.5 g/mol
InChI Key: PFNROUULQJXKFE-UHFFFAOYSA-N
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Description

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that incorporates biphenyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the biphenylyloxy intermediate: This involves the reaction of biphenyl with an appropriate halogenating agent to introduce the oxy group.

    Propanoylation: The biphenylyloxy intermediate is then reacted with propanoyl chloride under basic conditions to form the propanoyl derivative.

    Hydrazinecarbothioamide formation: The propanoyl derivative is reacted with hydrazinecarbothioamide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The biphenylyloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The biphenylyloxy group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can modulate various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-methoxy-4-nitrobenzene: Similar in structure but lacks the biphenylyloxy and hydrazinecarbothioamide groups.

    4-bromo-2-nitrotoluene: Contains a nitro group but differs in the presence of a bromine and methyl group instead of biphenylyloxy and hydrazinecarbothioamide groups.

Uniqueness

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both biphenylyloxy and hydrazinecarbothioamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[2-(4-phenylphenoxy)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-15(32-19-11-8-17(9-12-19)16-6-4-3-5-7-16)22(28)25-26-23(33)24-20-13-10-18(27(29)30)14-21(20)31-2/h3-15H,1-2H3,(H,25,28)(H2,24,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNROUULQJXKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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